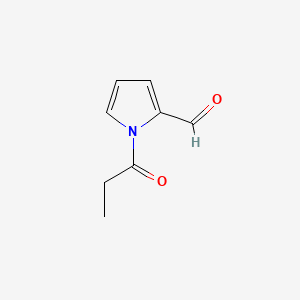

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

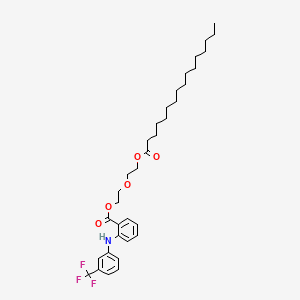

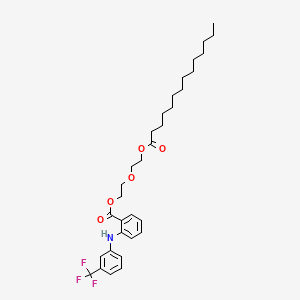

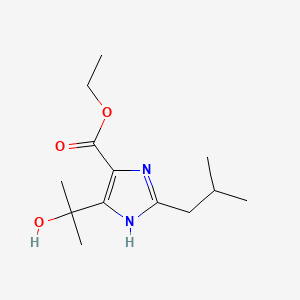

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the dimethylamino group suggests that it might have basic properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving acylation, alkylation, or condensation . For instance, the synthesis of a related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, was achieved via base-catalysed Michael additions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The dimethylamino group could participate in acid-base reactions, while the carboxylate ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the dimethylamino group could make it basic, while the carboxylate ester could make it polar .Wissenschaftliche Forschungsanwendungen

Drug and Gene Delivery Systems

This compound has been utilized in the development of drug and gene delivery systems . The amphiphilic nature of related copolymers allows for the formation of micelles which can be loaded with therapeutic agents like quercetin and DNA . These micelleplexes are designed for simultaneous drug and gene codelivery, aiming to improve cancer therapy outcomes by leveraging the synergistic effects of combined treatment modalities.

Nanoreactors and Polymersomes

The structural properties of this compound facilitate the creation of polymersomes —vesicles that can act as nanoreactors . These polymersomes are more robust than liposomes and can respond to external stimuli such as pH and temperature, making them suitable for applications in drug delivery, gene therapy, and theranostics.

Stimuli-Responsive Materials

Related polymers exhibit stimuli-responsive behavior , which is crucial for creating smart materials that can react to changes in their environment . Such materials have potential applications in biomedical sciences, where they can be used to release drugs in response to specific physiological conditions.

Pharmacological Research

The compound’s derivatives are of interest in pharmacological research due to their psychedelic properties. Studies focus on the route, form, and dose of substances like N,N-dimethyltryptamine (DMT), which is structurally similar, to understand their therapeutic potential and overall pharmacology .

Neuroscientific Studies

In neuroscience, compounds like alpha,beta-Dioxo-N-N-diMethyltryptaMine are studied for their presence in bodily fluids and their potential role as endogenous hallucinogens . This research could lead to a better understanding of mental health conditions and the development of new treatments.

Synthetic Chemistry

The compound is also significant in synthetic chemistry , where it serves as a backbone for creating a variety of novel tryptamine structures. Each modification leads to unique pharmacological profiles, which are valuable for discovering new drugs and understanding receptor interactions .

Biocompatible Polymers

The related polymers are being explored for their biocompatibility , which is essential for biomedical applications. The ability to design polymers that are non-toxic and can interact favorably with biological systems opens up possibilities for advanced therapeutic options .

Advanced Nanomaterials

Finally, the compound’s derivatives are instrumental in the development of advanced nanomaterials . These materials can be engineered to have finely tuned properties for targeted therapies, such as cancer treatment, where precision and efficacy are paramount .

Wirkmechanismus

Target of Action

It is structurally similar to dimethyltryptamine , which is known to act as a non-selective agonist at most or all of the serotonin receptors .

Mode of Action

Based on its structural similarity to dimethyltryptamine , it can be hypothesized that it might interact with serotonin receptors in a similar manner.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[2-(dimethylamino)-2-oxoacetyl]-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-16(2)13(18)12(17)10-7-15-11-5-4-8(6-9(10)11)14(19)20-3/h4-7,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYZDCSQKBSGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/no-structure.png)